N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide
Description
N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound characterized by a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both azetidine and spirocyclic moieties in its structure suggests it may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-11-3-5-14(6-4-11)18-10-12(19-14)9-15-13(17)16-7-2-8-16/h11-12H,2-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLDIVCEFCYHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)OCC(O2)CNC(=O)N3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 8-methyl-1,4-dioxaspiro[4.5]decan-3-ylmethanol. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Functionalization: The hydroxyl group of the spirocyclic intermediate is then converted into a suitable leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.
Nucleophilic Substitution: The functionalized spirocyclic intermediate undergoes nucleophilic substitution with azetidine-1-carboxamide to form the desired compound. This step typically requires a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, targeting the carbonyl or amide functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, sodium hydride (NaH), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(8-methyl-1,4-dioxaspiro[4
Medicinal Chemistry: Due to its unique structure, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: The spirocyclic structure could impart unique mechanical and thermal properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving spirocyclic and azetidine-containing molecules.
Mechanism of Action
The mechanism of action of N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic and azetidine moieties may facilitate binding to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol
- tert-butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate
Uniqueness
N-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]azetidine-1-carboxamide is unique due to the combination of its spirocyclic and azetidine structures. This dual functionality is not commonly found in other compounds, potentially leading to unique chemical reactivity and biological activity.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
